molecular formula C8H4BrClN2S B6255540 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine CAS No. 884603-53-6

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Cat. No.: B6255540
CAS No.: 884603-53-6
M. Wt: 275.6
InChI Key:
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Description

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is an organic compound with the molecular formula C8H4BrClN2S. It is a heterocyclic compound containing both pyrimidine and thiophene rings, which are known for their significant roles in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-chloro-4-(thiophen-2-yl)pyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal chemistry, it is often designed to target specific pathways involved in disease processes, such as cancer cell proliferation or microbial infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide versatile sites for further functionalization. The thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

884603-53-6

Molecular Formula

C8H4BrClN2S

Molecular Weight

275.6

Purity

95

Origin of Product

United States

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